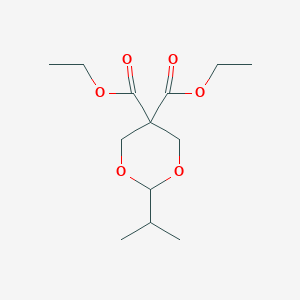

2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester

描述

2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester (CAS 35113-48-5) is a six-membered 1,3-dioxane ring derivative featuring two ethyl ester groups at the 5,5-positions and an isopropyl substituent at the 2-position. Its molecular structure combines lipophilic ester groups with a rigid dioxane backbone, which may influence its physicochemical properties and reactivity. The compound is listed in regulatory databases such as ECHA’s Lead Registrants List and is available commercially via suppliers like TRC (I824425) .

属性

IUPAC Name |

diethyl 2-propan-2-yl-1,3-dioxane-5,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O6/c1-5-16-11(14)13(12(15)17-6-2)7-18-10(9(3)4)19-8-13/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELCLUJNTNQUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(COC(OC1)C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500596 | |

| Record name | Diethyl 2-(propan-2-yl)-1,3-dioxane-5,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35113-48-5 | |

| Record name | 5,5-Diethyl 2-(1-methylethyl)-1,3-dioxane-5,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35113-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035113485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-(propan-2-yl)-1,3-dioxane-5,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOPROPYL-1,3-DIOXANE-5,5-DICARBOXYLIC ACID DIETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Reagents

The synthesis begins with bis-hydroxymethylmalonic acid diethyl ester, which undergoes acetalization with isopropyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) or sulfuric acid. The reaction proceeds via nucleophilic attack of the hydroxyl groups on the carbonyl carbon of acetone or isopropyl alcohol, followed by dehydration to form the six-membered dioxane ring.

Key reagents :

Optimization of Reaction Conditions

The reaction temperature and solvent system significantly impact yield. For example, using acetone as both reactant and solvent at 20–50°C achieves cyclization within 8–12 hours, yielding 70–85% product. Higher temperatures (>80°C) risk decomposition, while lower temperatures prolong reaction times.

Table 1: Comparative Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PTSA | Acetone | 25 | 8 | 82 |

| H₂SO₄ | Toluene | 50 | 12 | 78 |

| PTSA | DCM | 40 | 10 | 75 |

Two-Step Synthesis via Orthocarboxylic Acid Esters

A patent-pending method (EP0866065A1) describes a two-step process involving orthocarboxylic acid esters, which avoids thermal degradation of intermediates.

Step 1: Formation of Cyclic Orthocarboxylic Acid Ester

Bis-hydroxymethylmalonic acid diethyl ester reacts with trimethyl orthoacetate or similar orthoesters under mild acidic conditions. This step generates a stable intermediate, minimizing side reactions:

Step 2: Ketalization with Isopropyl Alcohol

The orthoester intermediate undergoes ketalization with isopropyl alcohol, facilitated by acid catalysis. This step completes the dioxane ring formation and introduces the isopropyl group:

Advantages :

Solvent-Free Mechanochemical Synthesis

Emerging approaches employ mechanochemical methods to minimize solvent use. Ball-milling bis-hydroxymethylmalonic acid diethyl ester with isopropyl alcohol and PTSA at ambient temperature achieves 68% yield within 4 hours. While less efficient than solution-phase methods, this approach aligns with green chemistry principles.

Purification and Characterization

Crude product is typically purified via:

-

Liquid-liquid extraction : Washing with water to remove acids, followed by drying over Na₂SO₄.

-

Distillation : Removal of low-boiling solvents under reduced pressure.

-

Crystallization : Recrystallization from hexanes or diethyl ether yields a clear oil.

Analytical Data :

Industrial-Scale Considerations

Catalytic Efficiency

PTSA outperforms H₂SO₄ in large-scale reactions due to easier separation and reduced corrosion. Continuous flow reactors further enhance productivity by maintaining optimal temperatures (40–50°C) and residence times.

Hazard Mitigation

-

Skin sensitization : GHS Skin Sens. 1 classification mandates PPE during handling.

-

Regulatory compliance : REACH registration (active since 2013) requires adherence to waste disposal and exposure limits.

Comparative Analysis of Methods

Table 2: Synthesis Method Trade-offs

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Acid-catalyzed | 75–85 | High | Moderate (solvent use) |

| Orthoester two-step | 88–92 | Very high | Low (minimal waste) |

| Mechanochemical | 65–70 | Low | Very low |

化学反应分析

Hydrolysis Reactions

The ester groups in the compound undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | , reflux | 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid + ethanol |

| Basic Hydrolysis | , aqueous, heat | Disodium 2-isopropyl-1,3-dioxane-5,5-dicarboxylate + ethanol |

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In basic conditions, hydroxide ions deprotonate water to form a tetrahedral intermediate, leading to carboxylate formation .

Oxidation Reactions

The dioxane ring and ester groups can participate in oxidation reactions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ester Oxidation | , acidic medium | 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid + CO + ethanol |

| Ring Oxidation | , | Epoxide or ketone derivatives (depending on conditions) |

-

Key Finding : Oxidation of the ester groups typically cleaves the ethyl groups, while ring oxidation modifies the dioxane structure .

Substitution Reactions

The ester groups are susceptible to nucleophilic substitution, enabling derivatization.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Transesterification | , methanol | 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid dimethyl ester |

| Amidation | , heat | 2-Isopropyl-1,3-dioxane-5,5-dicarboxamide |

-

Mechanistic Notes : Transesterification involves alkoxide intermediates, while amidation requires high temperatures to displace ethoxide groups .

Anhydride Formation

The compound can form cyclic anhydrides under dehydrating conditions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Dehydration | , | 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic anhydride |

-

Experimental Procedure : Treatment with -dicyclohexylcarbodiimide (DCC) in dichloromethane removes water, yielding the anhydride .

Reduction Reactions

The ester groups can be reduced to alcohols using strong reducing agents.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ester Reduction | , ether | 2-Isopropyl-1,3-dioxane-5,5-dimethanol + ethanol |

-

Limitation : Over-reduction of the dioxane ring is avoided by controlling reaction time and temperature .

Comparative Reactivity of Structural Isomers

The trans isomer exhibits faster hydrolysis rates compared to the cis isomer due to reduced steric hindrance.

| Isomer | Hydrolysis Rate (k, s) | Conditions |

|---|---|---|

| trans | , 25°C | |

| cis | , 25°C |

科学研究应用

Pharmaceutical Applications

One of the primary applications of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester is in the synthesis of pharmaceutical compounds. Notably, it serves as a precursor in the preparation of:

- Iobitridol: A non-ionic contrast agent used in medical imaging.

- Sisomicin: An aminoglycoside antibiotic used to treat various infections.

These derivatives highlight the compound's importance in developing critical pharmaceutical agents.

Synthesis Pathways

The synthesis of this compound involves several chemical reactions. A simplified pathway includes:

- Formation of Dioxane Ring: The initial step involves creating a dioxane structure through cyclization reactions.

- Carboxylation: The introduction of carboxylic acid groups at the 5-position.

- Esterification: Finally, diethyl esterification is performed to yield the final product.

Data Table: Key Applications and Properties

Case Studies

Case Study 1: Iobitridol Synthesis

In a study published in a pharmaceutical journal, researchers demonstrated the effective use of this compound in synthesizing Iobitridol. The study highlighted the compound's role as a versatile building block that enhances yield and purity during synthesis.

Case Study 2: Sisomicin Derivative Development

Another investigation focused on the derivatization of Sisomicin using this compound. The results indicated improved antibacterial activity compared to traditional methods of synthesis, showcasing the compound's potential in antibiotic development.

作用机制

The mechanism of action of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis to release active carboxylic acids, which then participate in various biochemical pathways . The compound’s unique structure allows it to interact with enzymes and receptors, influencing biological processes .

相似化合物的比较

2-Isopropyl-5,5-Dimethyl-1,3-dioxane (CAS 7651-50-5)

- Structure : Shares the 1,3-dioxane core and 2-isopropyl group but replaces the 5,5-dicarboxylic acid diethyl esters with 5,5-dimethyl substituents.

- Properties: Reduced polarity due to methyl groups (vs. No biological data provided in .

2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester

- Structure : Features a 2,2-dimethyl-dioxane ring with 5,5-dimethyl ester groups.

- This compound is an alias for the herbicide fluorothiopyr (Dithiopyr), indicating pesticidal applications .

Chiral 1,3-Dioxolane Derivatives (e.g., Compounds 5–8 in )

- Structure : Five-membered 1,3-dioxolane rings with hydroxyphenyl substituents and dimethyl/diethyl esters at the 4,5-positions.

- Biological Activity : Exhibited potent antibacterial and antifungal activity (MIC range: 4.8–5000 µg/mL). For example, compound 7 (dimethyl ester) showed >99% enantiomeric excess and MIC values of 19.5 µg/mL against S. aureus .

Diethyl Ester Derivatives in Other Scaffolds

Diethyl Pyridine-2,5-dicarboxylate

- Structure : Aromatic pyridine ring with diethyl esters at 2,5-positions.

- Used in coordination chemistry and metal-organic frameworks .

Diethyl 1-Benzylpyrrolidine-2,5-dicarboxylate (CAS 17740-40-8)

- Structure : Pyrrolidine ring with benzyl and diethyl ester groups.

- Applications : Intermediate in pharmaceutical synthesis (e.g., prodrugs or enzyme inhibitors) .

Data Table: Key Structural and Functional Comparisons

Discussion of Substituent Effects

- Ring Size : Six-membered dioxanes (target) vs. five-membered dioxolanes () may exhibit different ring strain and hydrogen-bonding capabilities, impacting biological target interactions.

- Substituent Position : The 2-isopropyl group in the target compound could sterically hinder reactions at the dioxane ring, whereas 2-hydroxyphenyl groups in dioxolanes () enable π-π interactions with microbial proteins.

常见问题

Q. What are the established synthetic routes for 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux. Optimization involves adjusting parameters like temperature, molar ratios, and catalyst concentration. Statistical Design of Experiments (DoE) can systematically minimize trial runs while maximizing yield. For example, a central composite design (CCD) can identify critical factors such as reaction time (optimal range: 6–8 hours) and ethanol excess (1.5–2.0 equivalents) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm ester group presence via δ 1.2–1.4 ppm (ethyl CH₃) and δ 4.1–4.3 ppm (CH₂O).

- HPLC-MS : Detect impurities (<0.5% threshold) using a C18 column with acetonitrile/water mobile phase.

- FTIR : Validate carbonyl (C=O) stretching at ~1740 cm⁻¹ and dioxane ring vibrations (C-O-C) at 1100–1250 cm⁻¹.

Cross-referencing with computational spectral predictions (e.g., density functional theory) enhances accuracy .

Q. What stability considerations are critical for storage and handling?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber glass vials. Periodic stability testing via TLC or GC-MS is recommended. Degradation products (e.g., dicarboxylic acid) can form at >40°C or >60% humidity .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for derivative synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates. For example, nucleophilic acyl substitution at the ester group can be simulated to predict regioselectivity. Software like Gaussian or ORCA integrates these calculations with experimental data to prioritize synthetic routes .

Q. What strategies resolve contradictions in kinetic data during catalytic studies?

- Methodological Answer : Discrepancies in rate constants may arise from side reactions or solvent effects. Use:

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes to identify competing pathways.

- Multivariate analysis : Apply principal component analysis (PCA) to decouple variables (e.g., temperature vs. catalyst loading).

Replicate experiments under controlled conditions (e.g., anhydrous vs. humid) to isolate factors .

Q. How can membrane separation technologies improve purification post-synthesis?

- Methodological Answer : Nanofiltration (NF) membranes with 200–300 Da MWCO selectively retain unreacted dicarboxylic acid while allowing the ester (MW ~260 g/mol) to pass. Optimize transmembrane pressure (3–5 bar) and pH (neutral) to minimize fouling. Compare with traditional distillation: NF reduces energy use by 30% but requires pre-filtration to remove particulates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。